molecular formula C12H22N2O2 B3324312 tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate CAS No. 1824279-25-5

tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate

Cat. No.: B3324312
CAS No.: 1824279-25-5
M. Wt: 226.32
InChI Key: GLYFSVIRVVUXKG-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-azaspiro[33]heptan-6-yl}-N-methylcarbamate is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, organic solvents like tetrahydrofuran or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate is unique due to its N-methylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its stability, binding affinity, and specificity in various applications .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYFSVIRVVUXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate

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